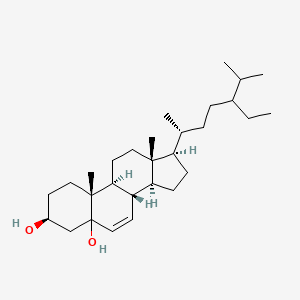
24-Ethylcholest-6-ene-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-ethylcholest-6-ene-3,5-diol is a polyoxygenated sterol, a type of organic molecule that is commonly found in various natural sources such as marine sponges and mushrooms. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a double bond in the sterol backbone. It is of interest in scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethylcholest-6-ene-3,5-diol typically involves multiple steps, starting from simpler sterol precursors. One common approach is the oxidation of 24-ethylcholest-6-ene to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as marine sponges or mushrooms. This process typically includes solvent extraction, chromatography, and crystallization to isolate the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
24-ethylcholest-6-ene-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the sterol backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 24-ethylcholest-6-ene-3,5-dione.
Reduction: Formation of 24-ethylcholestane-3,5-diol.
Substitution: Formation of 24-ethylcholest-6-ene-3,5-dichloride.
Applications De Recherche Scientifique
24-ethylcholest-6-ene-3,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The biological effects of 24-ethylcholest-6-ene-3,5-diol are mediated through its interaction with cell membranes and various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with specific receptors or enzymes, modulating signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
24-ethylcholest-6-ene-3,5-diol can be compared with other similar polyoxygenated sterols, such as:
- 24-ethylcholest-8-ene-3,5,6,7-tetraol
- 24-ethylcholest-8(14)-ene-3,5,6,7-tetraol
- Ergosta-7,22-diene-3,5,6,9,14-pentol
These compounds share similar structural features but differ in the position and number of hydroxyl groups and double bonds. The unique structure of this compound, with hydroxyl groups at the 3 and 5 positions and a double bond at the 6 position, contributes to its distinct biological activities and applications .
Propriétés
Formule moléculaire |
C29H50O2 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |
InChI |
InChI=1S/C29H50O2/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-23-13-17-29(31)18-22(30)12-16-28(29,6)26(23)14-15-27(24,25)5/h13,17,19-26,30-31H,7-12,14-16,18H2,1-6H3/t20-,21?,22+,23+,24-,25+,26+,27-,28-,29?/m1/s1 |
Clé InChI |
CIZGZRCBMJRIFK-VRGDKWBFSA-N |
SMILES isomérique |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4([C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



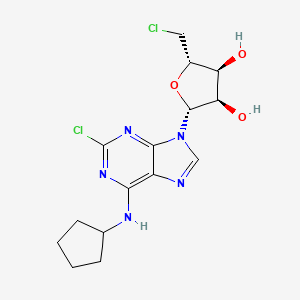
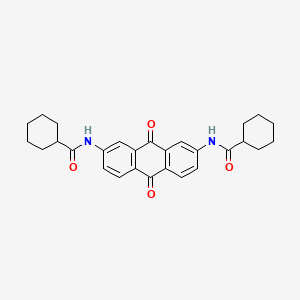
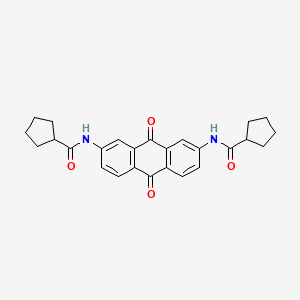
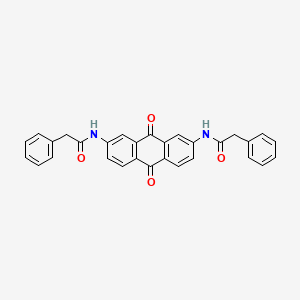
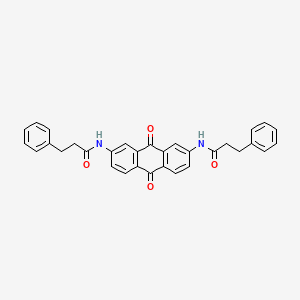
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
